Cas no 2138514-04-0 (3-(Cyclobutylcarbamoyl)-2-cyclopentylpropanoic acid)

3-(Cyclobutylcarbamoyl)-2-cyclopentylpropanoic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-800791
- 3-(cyclobutylcarbamoyl)-2-cyclopentylpropanoic acid
- 2138514-04-0
- 3-(Cyclobutylcarbamoyl)-2-cyclopentylpropanoic acid
-
- Inchi: 1S/C13H21NO3/c15-12(14-10-6-3-7-10)8-11(13(16)17)9-4-1-2-5-9/h9-11H,1-8H2,(H,14,15)(H,16,17)
- InChI Key: KNRSZTDIPIKADT-UHFFFAOYSA-N
- SMILES: OC(C(CC(NC1CCC1)=O)C1CCCC1)=O
Computed Properties
- Exact Mass: 239.15214353g/mol
- Monoisotopic Mass: 239.15214353g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 293
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.4Ų
- XLogP3: 2.1
3-(Cyclobutylcarbamoyl)-2-cyclopentylpropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-800791-0.25g |
3-(cyclobutylcarbamoyl)-2-cyclopentylpropanoic acid |
2138514-04-0 | 95.0% | 0.25g |
$867.0 | 2025-02-21 | |
Enamine | EN300-800791-1.0g |
3-(cyclobutylcarbamoyl)-2-cyclopentylpropanoic acid |
2138514-04-0 | 95.0% | 1.0g |
$943.0 | 2025-02-21 | |
Enamine | EN300-800791-0.5g |
3-(cyclobutylcarbamoyl)-2-cyclopentylpropanoic acid |
2138514-04-0 | 95.0% | 0.5g |
$905.0 | 2025-02-21 | |
Enamine | EN300-800791-5.0g |
3-(cyclobutylcarbamoyl)-2-cyclopentylpropanoic acid |
2138514-04-0 | 95.0% | 5.0g |
$2732.0 | 2025-02-21 | |
Enamine | EN300-800791-2.5g |
3-(cyclobutylcarbamoyl)-2-cyclopentylpropanoic acid |
2138514-04-0 | 95.0% | 2.5g |
$1848.0 | 2025-02-21 | |
Enamine | EN300-800791-0.1g |
3-(cyclobutylcarbamoyl)-2-cyclopentylpropanoic acid |
2138514-04-0 | 95.0% | 0.1g |
$829.0 | 2025-02-21 | |
Enamine | EN300-800791-10.0g |
3-(cyclobutylcarbamoyl)-2-cyclopentylpropanoic acid |
2138514-04-0 | 95.0% | 10.0g |
$4052.0 | 2025-02-21 | |
Enamine | EN300-800791-0.05g |
3-(cyclobutylcarbamoyl)-2-cyclopentylpropanoic acid |
2138514-04-0 | 95.0% | 0.05g |
$792.0 | 2025-02-21 |
3-(Cyclobutylcarbamoyl)-2-cyclopentylpropanoic acid Related Literature
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
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3. Book reviews
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
Additional information on 3-(Cyclobutylcarbamoyl)-2-cyclopentylpropanoic acid
Comprehensive Overview of 3-(Cyclobutylcarbamoyl)-2-cyclopentylpropanoic acid (CAS No. 2138514-04-0)
3-(Cyclobutylcarbamoyl)-2-cyclopentylpropanoic acid (CAS No. 2138514-04-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential applications. This compound, characterized by its cyclopentyl and cyclobutylcarbamoyl moieties, is a subject of interest for researchers exploring novel drug candidates and enzyme inhibitors. Its molecular framework makes it a promising candidate for targeting specific biological pathways, particularly in the context of metabolic disorders and inflammatory diseases.
The growing demand for small molecule therapeutics has placed compounds like 3-(Cyclobutylcarbamoyl)-2-cyclopentylpropanoic acid at the forefront of medicinal chemistry. Recent trends in drug discovery emphasize the importance of carboxylic acid derivatives, which are known for their versatility in interacting with biological targets. This compound's propanoic acid backbone, combined with its cyclic substituents, offers a balanced profile of hydrophobicity and reactivity, making it a valuable scaffold for further derivatization.
In the context of current research hotspots, 3-(Cyclobutylcarbamoyl)-2-cyclopentylpropanoic acid aligns with the exploration of GPCR (G-protein-coupled receptor) modulators and enzyme inhibitors. GPCRs are a major target class in drug development, and the compound's structural features suggest potential interactions with these receptors. Additionally, its carbamoyl group could play a role in inhibiting enzymes involved in inflammatory pathways, a topic of high relevance given the rising prevalence of autoimmune diseases.
From a synthetic chemistry perspective, the preparation of 3-(Cyclobutylcarbamoyl)-2-cyclopentylpropanoic acid involves multi-step organic transformations, including amide bond formation and carboxylic acid activation. Researchers often employ techniques such as NMR spectroscopy and mass spectrometry to confirm its purity and structural integrity. The compound's stability under various pH conditions and its solubility profile are also critical parameters for its potential formulation into drug products.
The pharmaceutical industry's shift toward personalized medicine and targeted therapies has further highlighted the importance of compounds like 3-(Cyclobutylcarbamoyl)-2-cyclopentylpropanoic acid. Its modular structure allows for customization to enhance selectivity and reduce off-target effects, addressing one of the key challenges in modern drug development. Furthermore, its potential applications in cancer therapy and neurodegenerative diseases are areas of active investigation, driven by the need for more effective and safer treatments.
In summary, 3-(Cyclobutylcarbamoyl)-2-cyclopentylpropanoic acid (CAS No. 2138514-04-0) represents a compelling example of how structural diversity in organic chemistry can lead to innovative therapeutic solutions. Its relevance to contemporary research themes, combined with its synthetic accessibility, positions it as a compound of enduring interest in the scientific community. As advancements in computational chemistry and high-throughput screening continue to accelerate drug discovery, this compound is likely to remain a focal point for future studies.
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